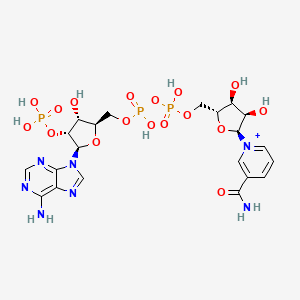
4-Bromoaniline, chlorhydrate
Vue d'ensemble
Description
Benzenamine, 4-bromo-, hydrochloride, also known as Benzenamine, 4-bromo-, hydrochloride, is a useful research compound. Its molecular formula is C6H7BrClN and its molecular weight is 208.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-bromo-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-bromo-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules organiques complexes
Le chlorhydrate de 4-bromoaniline est un intermédiaire polyvalent pour diverses applications synthétiques . Il est utilisé dans la synthèse de molécules organiques complexes par des procédés catalytiques . Il peut servir de substrat halogénoaryle dans les réactions de couplage croisé de Heck, qui sont facilitées par des nanocristaux de palladium (Pd NCs) supportés sur des cadres organiques covalents (COFs) .
Production de produits pharmaceutiques
Le chlorhydrate de 4-bromoaniline est utilisé dans la production de produits pharmaceutiques . Sa réactivité envers les électrophiles permet l'introduction de diverses fonctionnalités sur le cycle benzénique, conduisant à la synthèse de molécules organiques complexes .
Production de produits agrochimiques
Ce composé est également utilisé dans la synthèse de produits agrochimiques . La réaction de bromation des composés carbonylés est un aspect crucial de la chimie organique .
Production de colorants et de pigments
Le chlorhydrate de 4-bromoaniline sert de précurseur pour la préparation de colorants et de pigments . Ses propriétés aromatiques et aminées le rendent réactif envers une variété de réactions chimiques .
Études du métabolisme
Le métabolisme de la 4-bromoaniline chez les rats à canule biliaire a été étudié en utilisant des techniques analytiques avancées telles que l'ICPMS, la HPLC-ICPMS et la HPLC-oaTOFMS . Suite à l'administration de 4-bromoaniline à des rats, environ 90 % de la dose a été récupérée dans l'urine et la bile dans les 48 heures .
Enseignement de la chimie
La réaction d'α-bromation des composés carbonylés est un sujet important dans le domaine de la chimie organique . L'application de cette réaction dans les expériences de chimie organique de premier cycle est limitée . Cependant, une expérience innovante a été menée avec succès par trois étudiants de troisième cycle sous la supervision de professeurs .
Conscience environnementale
La synthèse de la 4-bromoaniline implique une protection N-TBS pour protéger l'azote de l'aniline, en utilisant des conditions douces et un solvant 2-MeTHF respectueux de l'environnement . Cette forme protégée est utile dans les réactions de couplage croisé de Heck, catalysées par des nanocristaux de Pd sur COFs, pour former des liaisons C-C efficacement .
Mesures de sécurité
Malgré son importance, il faut faire preuve de prudence en raison de sa nature toxique et cancérigène, ce qui nécessite des procédures de manipulation et de stockage appropriées . En termes de sécurité, des mesures de protection appropriées doivent être prises lors de la manipulation de la 4-bromoaniline, notamment le port de vêtements et de lunettes de protection et le travail dans un endroit bien ventilé .
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (repeated exposure). The target organs include the blood and hematopoietic system . When handling this chemical, personal protective equipment/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-bromoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVXONHRZDFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883510 | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-19-1 | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)
![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)






